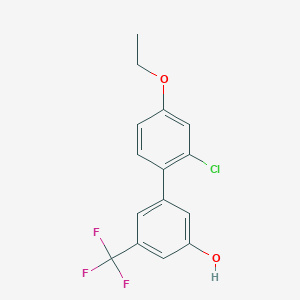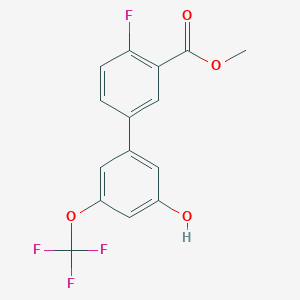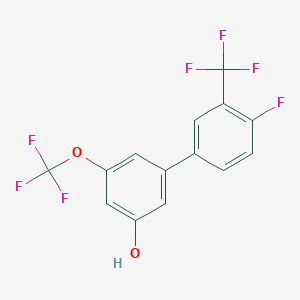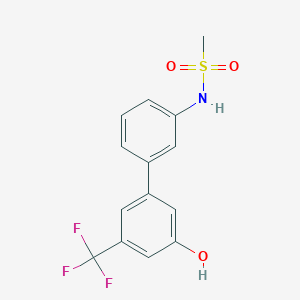
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol (95%) is a chemical compound that has been studied for its potential applications in a variety of scientific research areas. This compound is commonly referred to as CMTP-3F and is composed of a phenol group, a chlorine atom, a methoxycarbonyl group, and three fluorine atoms. CMTP-3F has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations when utilized in laboratory experiments.
科学研究应用
CMTP-3F has been studied for its potential applications in a variety of scientific research areas. It has been found to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been studied for its potential as an anti-inflammatory and antifungal agent. Furthermore, CMTP-3F has been found to have potential applications in the area of cancer research, as it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
作用机制
The mechanism of action of CMTP-3F is not entirely understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms and cancer cells through the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that are capable of damaging DNA and other cellular components, leading to cell death. Additionally, CMTP-3F has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
CMTP-3F has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, CMTP-3F has been found to have anti-inflammatory and antifungal activity.
实验室实验的优点和局限性
CMTP-3F has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and the reaction is typically carried out at room temperature. Additionally, the compound is relatively stable, and it has been found to have a variety of biochemical and physiological effects. However, there are some limitations to the use of CMTP-3F in laboratory experiments. For example, the compound is not water-soluble, which can limit its utility in certain experiments. Additionally, the compound is not readily available, and it is not yet approved for human use.
未来方向
The potential future directions for CMTP-3F are numerous. Further research is needed to fully understand the compound’s mechanism of action and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the compound’s safety and efficacy in humans. Additionally, CMTP-3F could be utilized in the development of new drugs and therapies for the treatment of various diseases. Finally, CMTP-3F could be used to develop new diagnostic tests for the detection of various diseases.
合成方法
CMTP-3F is synthesized by a process known as the Suzuki-Miyaura reaction. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound. In the case of CMTP-3F, the boronic acid is 5-bromo-2-chloro-4-methoxycarbonylphenol and the halogenated aromatic compound is 3-trifluoromethylphenol. The reaction involves the formation of a palladium-carbon bond between the two molecules, which is then followed by the cleavage of the boron-carbon bond to form the desired product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride.
属性
IUPAC Name |
methyl 4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDUDIYIYZOSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686748 |
Source


|
| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261965-15-4 |
Source


|
| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)



